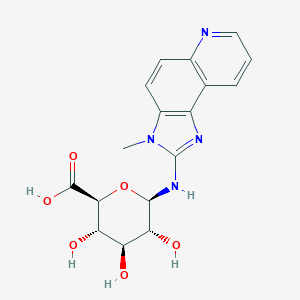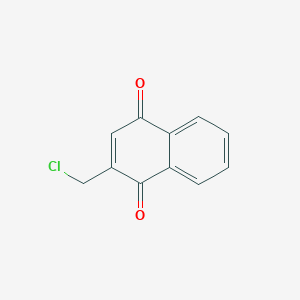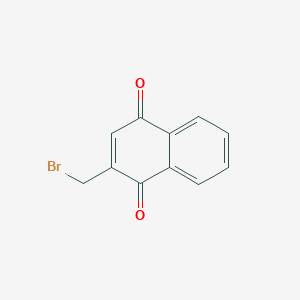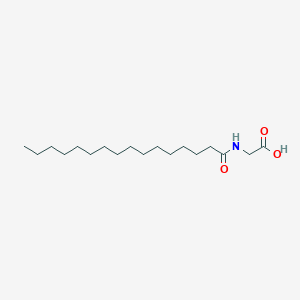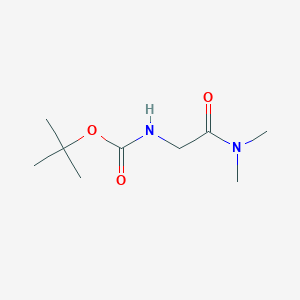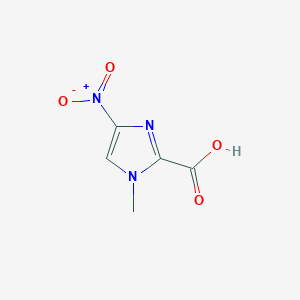![molecular formula C22H32N2O7S2 B051354 N-(2-Hydroxyethyl)-N-[2-[2-[2-hydroxyethyl-(4-methylphenyl)sulfonylamino]ethoxy]ethyl]-4-methylbenzenesulfonamide CAS No. 50977-94-1](/img/structure/B51354.png)
N-(2-Hydroxyethyl)-N-[2-[2-[2-hydroxyethyl-(4-methylphenyl)sulfonylamino]ethoxy]ethyl]-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hydroxyethyl)-N-[2-[2-[2-hydroxyethyl-(4-methylphenyl)sulfonylamino]ethoxy]ethyl]-4-methylbenzenesulfonamide is a chemical compound that is widely used in scientific research. It is commonly referred to as HMSE. This compound is a sulfonamide derivative that has been shown to have a variety of biological activities.
Mecanismo De Acción
The mechanism of action of HMSE is not fully understood. It is believed to work by inhibiting the activity of enzymes that are involved in inflammation and cancer growth. HMSE has also been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Efectos Bioquímicos Y Fisiológicos
HMSE has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis. It has also been shown to inhibit the growth of cancer cells in vitro and in animal models. HMSE has been shown to have low toxicity in animal studies, making it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HMSE has several advantages for lab experiments. It is relatively easy to synthesize and has low toxicity. It has also been shown to have a variety of biological activities, making it a useful tool for drug discovery research. However, HMSE has some limitations. It is not very water-soluble, which can make it difficult to work with in aqueous solutions. It also has a relatively short half-life, which can limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for research on HMSE. One area of interest is the development of new compounds that have similar biological activities. Another area of interest is the development of new methods for synthesizing HMSE that are more efficient and cost-effective. Finally, there is a need for further research on the mechanism of action of HMSE, which could lead to the development of new drugs for the treatment of inflammatory diseases and cancer.
Conclusion:
In conclusion, N-(2-Hydroxyethyl)-N-[2-[2-[2-hydroxyethyl-(4-methylphenyl)sulfonylamino]ethoxy]ethyl]-4-methylbenzenesulfonamide is a chemical compound that has a variety of biological activities. It has been extensively studied for its anti-inflammatory and anti-cancer properties. HMSE has several advantages for lab experiments, but also has some limitations. There are several future directions for research on HMSE, including the development of new compounds and methods for synthesizing HMSE, and further research on its mechanism of action.
Métodos De Síntesis
HMSE can be synthesized using a variety of methods. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with ethylene glycol in the presence of a base such as triethylamine. The resulting product is then reacted with 2-(2-aminoethoxy)ethanol to form HMSE. The purity of the final product can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
HMSE has been extensively studied for its biological activities. It has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to inhibit the growth of bacteria and fungi. HMSE has been used as a tool in drug discovery research to identify new compounds that have similar biological activities.
Propiedades
Número CAS |
50977-94-1 |
|---|---|
Nombre del producto |
N-(2-Hydroxyethyl)-N-[2-[2-[2-hydroxyethyl-(4-methylphenyl)sulfonylamino]ethoxy]ethyl]-4-methylbenzenesulfonamide |
Fórmula molecular |
C22H32N2O7S2 |
Peso molecular |
500.6 g/mol |
Nombre IUPAC |
N-(2-hydroxyethyl)-N-[2-[2-[2-hydroxyethyl-(4-methylphenyl)sulfonylamino]ethoxy]ethyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C22H32N2O7S2/c1-19-3-7-21(8-4-19)32(27,28)23(11-15-25)13-17-31-18-14-24(12-16-26)33(29,30)22-9-5-20(2)6-10-22/h3-10,25-26H,11-18H2,1-2H3 |
Clave InChI |
JHODGCMFVVVJMY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCO)CCOCCN(CCO)S(=O)(=O)C2=CC=C(C=C2)C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N(CCO)CCOCCN(CCO)S(=O)(=O)C2=CC=C(C=C2)C |
Sinónimos |
N,N’-(Oxydi-2,1-ethanediyl)bis[4-methyl-N-(2-hydroxyethyl)benzenesulfonamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



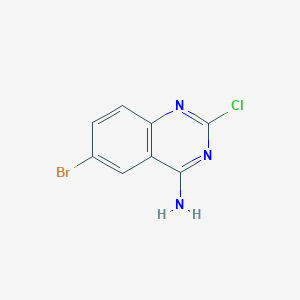
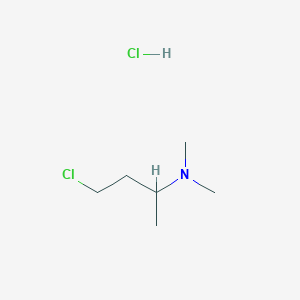
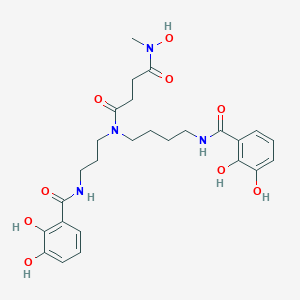


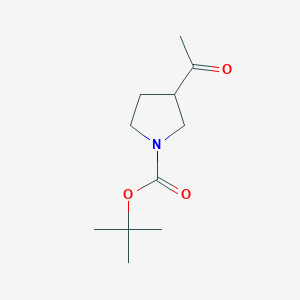
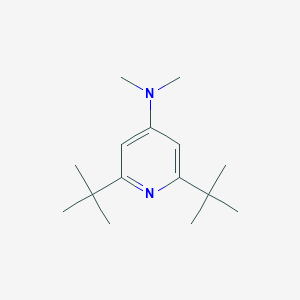
![6-Acetylbicyclo[4.2.0]oct-4-en-3-one](/img/structure/B51289.png)
